molecular formula C25H22ClN2S2+ B060895 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me CAS No. 193687-61-5

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me

Cat. No. B060895
CAS RN: 193687-61-5
M. Wt: 450 g/mol
InChI Key: NCSXLFKYNSSSIO-UHFFFAOYSA-N
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Description

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me, also known as 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me, is a useful research compound. Its molecular formula is C25H22ClN2S2+ and its molecular weight is 450 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation A study highlighted the synthesis and evaluation of compounds structurally similar to the specified chemical, demonstrating significant cytotoxic activity against colon, breast, and cervical cancer cell lines. Quantitative Structure–Activity Relationships (QSAR) were used to predict the cytotoxicity, and molecular docking studies evaluated the binding mode within the MDM2 protein (Tomorowicz et al., 2020).

Facile Synthesis of Polyfunctional Compounds Another study involved the facile synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, related to the chemical , highlighting the versatility and potential applications of such compounds in various fields of chemistry (Latif et al., 2003).

Reactions with Alkenes and Benzene Research on the reactions of similar chemicals with alkenes and benzene was conducted, providing insights into the chemical behavior and potential applications in synthetic chemistry (Deeming & Underhill, 1974).

Study of Stereochemistry The synthesis and stereochemistry of new 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles were explored, offering a deeper understanding of the stereochemical aspects of similar compounds (Jeon & Kim, 1999).

One-Pot Domino Synthesis A study discussed the one-pot domino synthesis of polyfunctionalized benzophenones, dihydroxanthones, and m-Terphenyls from 2-(Polyfluoroalkyl)chromones, showcasing the efficiency and potential of such synthetic approaches in creating complex molecules (Sosnovskikh et al., 2015).

Antimicrobial and Pesticidal Activities A study synthesized and evaluated germanium(IV) derivatives of compounds structurally related to the specified chemical for their antimicrobial, pesticidal, and DNA cleavage activities, demonstrating the potential biomedical applications of these compounds (Dawara et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me involves several steps of chemical reactions to obtain the desired compound.", "Starting Materials": [ "3-methyl-3H-benzthiazol-2-amine", "2-cyclopenten-1-one", "2-chloroacetyl chloride", "ethyl vinyl ketone", "magnesium", "iodine", "methyl iodide", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "chloroform", "diethyl ether", "hexane", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-methyl-3H-benzthiazol-2-ylidene)ethan-1-amine\nReact 3-methyl-3H-benzthiazol-2-amine with ethyl vinyl ketone in the presence of acetic acid and sodium hydroxide to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)ethan-1-amine.", "Step 2: Synthesis of 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-ol\nReact 2-cyclopenten-1-one with 2-(3-methyl-3H-benzthiazol-2-ylidene)ethan-1-amine in the presence of sodium borohydride to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-ol.", "Step 3: Synthesis of 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)ethan-1-one\nReact 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-ol with 2-chloroacetyl chloride in the presence of triethylamine to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)ethan-1-one.", "Step 4: Synthesis of 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me\nReact 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)ethan-1-one with magnesium in the presence of iodine to obtain 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)magnesium bromide. Then react 2-(3-methyl-3H-benzthiazol-2-ylidene)-1-cyclopenten-1-yl)magnesium bromide with 2-chloroacetyl chloride in the presence of diethyl ether to obtain 2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me." ] }

CAS RN

193687-61-5

Product Name

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me

Molecular Formula

C25H22ClN2S2+

Molecular Weight

450 g/mol

IUPAC Name

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-methyl-1,3-benzothiazole

InChI

InChI=1S/C25H22ClN2S2/c1-27-19-7-3-5-9-21(19)29-23(27)15-13-17-11-12-18(25(17)26)14-16-24-28(2)20-8-4-6-10-22(20)30-24/h3-10,13-16H,11-12H2,1-2H3/q+1

InChI Key

NCSXLFKYNSSSIO-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C=C/3\CCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5S4)C

SMILES

CN1C2=CC=CC=C2SC1=CC=C3CCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=C3CCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)C

synonyms

2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-methyl-benzthiazolium

Origin of Product

United States

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